N-(4-bromophenyl)-2-chloropropanamide
Overview
Description
N-(4-bromophenyl)-2-chloropropanamide is an organic compound that features a bromine atom attached to a phenyl ring and a chlorine atom attached to a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2-chloropropanamide typically involves the reaction of 4-bromoaniline with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{4-bromoaniline} + \text{2-chloropropanoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger quantities of the reactants and maintaining controlled reaction conditions to ensure high yield and purity. The reaction is typically conducted in a solvent such as dichloromethane or chloroform to facilitate the mixing of reactants and the removal of by-products.
Chemical Reactions Analysis
Types of Reactions: N-(4-bromophenyl)-2-chloropropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the propanamide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: N-(4-substituted phenyl)-2-chloropropanamide.
Reduction: N-(4-bromophenyl)-2-aminopropane.
Oxidation: N-(4-bromophenyl)-2-chloropropanoic acid.
Scientific Research Applications
N-(4-bromophenyl)-2-chloropropanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-chloropropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms in the compound can form halogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the amide group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
N-(4-bromophenyl)-2-chloroacetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-(4-bromophenyl)-2-chlorobutanamide: Similar structure but with a butanamide group instead of a propanamide group.
N-(4-bromophenyl)-2-chloropentanamide: Similar structure but with a pentanamide group instead of a propanamide group.
Uniqueness: N-(4-bromophenyl)-2-chloropropanamide is unique due to its specific combination of bromine and chlorine atoms attached to a propanamide group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-chloropropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-6(11)9(13)12-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBDXLHGPBQDQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336324 | |
Record name | N-(4-bromophenyl)-2-chloropropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30336324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21262-08-8 | |
Record name | N-(4-Bromophenyl)-2-chloropropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21262-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-bromophenyl)-2-chloropropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30336324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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